molecular formula C17H15N3O4 B2830493 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide CAS No. 1797023-29-0

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide

Cat. No.: B2830493
CAS No.: 1797023-29-0
M. Wt: 325.324
InChI Key: GJMNXCLZZPCWEV-UHFFFAOYSA-N
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Description

N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin-methyl group and a furan-3-carboxamide moiety.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-17(12-5-6-22-10-12)19-13-7-18-20(8-13)9-14-11-23-15-3-1-2-4-16(15)24-14/h1-8,10,14H,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMNXCLZZPCWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or carbonyl functionalities using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC, DMAP.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the furan carboxamide could produce the corresponding amine.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural motifs are common in bioactive molecules, suggesting possible applications in drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new therapeutics. Its structural features may confer activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core structures, substituents, synthesis, and analytical data.

Core Structural Differences
Compound Core Structure Key Substituents Reference
Target compound Pyrazole Benzodioxin-methyl, furan-3-carboxamide -
(S)-N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine (9q) Quinazoline Benzodioxin-methyl, pyridinyl
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl) divinyldodecanedioate (2b) Flavonolignan (silybin derivative) Benzodioxin, divinyldodecanedioate
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluoro-substituted chromenone, benzenesulfonamide

Key Observations :

  • The target compound’s pyrazole core distinguishes it from quinazoline (9q) or pyrazolopyrimidine () derivatives.
  • The benzodioxin-methyl group is a shared feature with 9q and 2b but linked to different functional groups (e.g., carboxamide vs. ester or amine).

Key Observations :

  • Enzymatic methods (e.g., Novozym 435) in achieve moderate yields, while palladium-catalyzed reactions () show lower efficiency.
  • Quinazoline derivatives () exhibit higher synthetic yields (85–89%), suggesting robust reaction conditions.
Spectroscopic Characterization

All compounds in the evidence were validated via 1H/13C-NMR and HRMS (Table 1). For example:

  • 9q : HRMS confirmed [M+H]+ at m/z 521.2, aligning with its molecular formula C28H25N5O4 .
  • 2b : MS-ESI m/z 721.3 ([M+H]+) matched C39H45O13 .
  • Example 53 : HRMS m/z 589.1 ([M+H]+) confirmed C31H24F2N6O4S .

The target compound would require analogous characterization, with NMR peaks expected for the benzodioxin (δ 4.0–4.5 ppm, methylene), pyrazole (δ 7.5–8.5 ppm, aromatic protons), and furan carboxamide (δ 6.5–7.5 ppm).

Functional Group Impact on Properties
  • Benzodioxin-Methyl Group : Enhances metabolic stability in 9q and 2b due to steric hindrance .
  • Carboxamide vs. Amine : The target’s carboxamide may improve solubility compared to 9q’s tertiary amine.
  • Fluorinated Groups: ’s fluorophenyl and chromenone substituents increase lipophilicity, contrasting with the target’s polar furan-carboxamide .

Biological Activity

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃. The compound features a complex structure that includes a pyrazole ring and a furan moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 2,3-dihydrobenzo[b][1,4]dioxin with various pyrazole derivatives under acidic conditions. Recent advancements in synthetic methods have improved yields and purity, facilitating further biological evaluations.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of related compounds in the diarylpyrazole series. For instance, compounds derived from similar structures have shown significant activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed in whole-cell assays . While specific data on this compound is limited, its structural analogs suggest potential efficacy against these pathogens.

Cytotoxicity

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. In a recent high-throughput screening campaign targeting autophagy inducers, several diarylpyrazole derivatives demonstrated cytotoxic effects at varying concentrations. The need for careful interpretation of biological activities is emphasized due to observed cytotoxicity risks .

CompoundIC50 (μM)Activity
Compound A12Moderate cytotoxicity
Compound B5.8High cytotoxicity
This compoundTBDTBD

PARP Inhibition

Another area of interest is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Compounds structurally related to this compound have demonstrated varying degrees of PARP inhibition. For instance, related compounds exhibited IC50 values ranging from 0.082 μM to 12 μM . This suggests that modifications to the core structure can significantly influence biological activity.

Study on Antiparasitic Efficacy

In a study evaluating the efficacy of diarylpyrazoles against Leishmania species, several compounds were found to exhibit potent antiparasitic activity without significant cytotoxic effects on human cells. This highlights the therapeutic potential of structurally similar compounds in treating parasitic infections .

Evaluation of Cytotoxic Effects

A systematic evaluation of various pyrazole derivatives revealed that while some compounds showed promising biological activities, they also exhibited cytotoxicity that could complicate their therapeutic use. This underscores the importance of comprehensive cytotoxicity profiling during drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazole core followed by coupling with the dihydrobenzodioxin and furan moieties. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF under nitrogen .
  • Alkylation : Introduce the dihydrobenzodioxin group via nucleophilic substitution, requiring controlled pH (8–9) and temperatures (40–60°C) to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Optimization : Reaction yields improve with slow reagent addition and inert atmospheres. Monitor intermediates using TLC and adjust stoichiometry based on real-time NMR analysis .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Techniques :

  • X-ray crystallography : Resolve crystal structures using SHELXL for refinement, focusing on torsion angles and hydrogen-bonding networks to confirm stereochemistry .
  • NMR spectroscopy : Assign peaks for pyrazole C4-H (δ 7.8–8.2 ppm), furan carbonyl (δ 165–170 ppm), and dihydrobenzodioxin methylene protons (δ 4.2–4.5 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via ESI-MS, comparing with theoretical isotopic distributions .

Q. What are the primary pharmacological targets hypothesized for this compound?

  • Targets : The pyrazole and furan motifs suggest interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The dihydrobenzodioxin group may enhance blood-brain barrier permeability, implicating CNS targets .
  • Validation : Use molecular docking (AutoDock Vina) to screen against Protein Data Bank (PDB) structures, followed by in vitro assays (e.g., fluorescence polarization for kinase inhibition) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved binding affinity?

  • Approach :

  • Quantum chemical calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2) over 100 ns trajectories to identify stable binding conformations .
  • QSAR modeling : Use descriptors like logP, polar surface area, and topological torsion to correlate structural features with activity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Strategies :

  • Batch variability analysis : Compare synthesis protocols (e.g., solvent purity, catalyst sources) to identify yield/impurity discrepancies .
  • Assay standardization : Re-evaluate IC₅₀ values under uniform conditions (e.g., cell line, incubation time) .
  • Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity measurements .

Q. What strategies enhance the compound’s solubility and bioavailability without compromising activity?

  • Methods :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the carboxamide, balancing lipophilicity and solubility .
  • Co-solvent systems : Test DMSO/PEG 400 mixtures for in vivo studies, ensuring <5% DMSO to avoid toxicity .
  • Nanoparticle encapsulation : Use PLGA polymers to improve aqueous dispersion and sustained release .

Q. How to address stability issues under physiological conditions?

  • Approach :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C), monitoring degradation via HPLC-UV .
  • Stabilizing excipients : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to formulations .

Q. What experimental designs are optimal for detecting synergistic effects with existing therapeutics?

  • Protocol :

  • Combination index (CI) : Use the Chou-Talalay method, testing fixed molar ratios (1:1 to 1:10) in cell viability assays .
  • Transcriptomics : Perform RNA-seq on treated cells to identify pathways modulated by the combination .

Q. How to validate off-target effects in complex biological systems?

  • Methods :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes .
  • CRISPR screening : Perform genome-wide knockouts to identify resistance-conferring genes .

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